Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOYPUXHJNTPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567606 |

Source

|

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-98-0 |

Source

|

| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: A Technical Whitepaper

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering detailed synthetic protocols, mechanistic insights, and practical considerations.

Introduction: The Significance of the Thiazole Scaffold

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][5] Their wide-ranging pharmacological properties include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[6][7][8] The 2-aminothiazole moiety, in particular, is a privileged structure in medicinal chemistry, found in clinically approved drugs such as the kinase inhibitor Dasatinib.[7] The title compound, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, incorporates a piperidine ring at the 2-position of the thiazole core, a modification that can significantly influence its physicochemical properties and biological activity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate suggests a disconnection at the C2-N bond of the thiazole ring. This points to a nucleophilic aromatic substitution (SNAr) reaction as a key final step, where piperidine displaces a suitable leaving group on a pre-functionalized thiazole-4-carboxylate core. The primary synthetic challenge, therefore, lies in the efficient construction of this halo-substituted thiazole intermediate.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Methodologies: A Two-Step Approach

The most prevalent and efficient synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate involves a two-step sequence:

-

Hantzsch Thiazole Synthesis of a 2-halothiazole-4-carboxylate intermediate.

-

Nucleophilic Aromatic Substitution with piperidine.

Step 1: Synthesis of Ethyl 2-Halothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring.[4][9][10] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the required intermediate, variations of this method are employed.

A common precursor is Ethyl 2-aminothiazole-4-carboxylate, which can be synthesized by the reaction of ethyl bromopyruvate with thiourea.[11] This 2-amino group can then be converted to a halogen via a Sandmeyer-type reaction. For instance, treatment with sodium nitrite in the presence of hydrobromic acid can yield Ethyl 2-bromothiazole-4-carboxylate.[11]

Alternatively, direct synthesis of Ethyl 2-chlorothiazole-4-carboxylate is also a viable route.[12][13][14] This intermediate is a valuable building block for introducing various nucleophiles at the C2 position.[13]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The core of the final synthetic step is a nucleophilic aromatic substitution reaction.[15][16] The electron-deficient nature of the thiazole ring, further activated by the electron-withdrawing carboxylate group at the C4 position, facilitates the attack of a nucleophile at the C2 position, displacing the halogen.

In this case, piperidine acts as the nucleophile. The reaction is typically carried out by refluxing the Ethyl 2-halothiazole-4-carboxylate with piperidine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the hydrohalic acid byproduct.[12]

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, based on established procedures.[12]

Materials and Reagents:

-

Ethyl 2-chlorothiazole-4-carboxylate

-

Piperidine

-

Triethylamine

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous Magnesium Sulfate

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-chlorothiazole-4-carboxylate (4.0 g), piperidine (2.1 g), and triethylamine (4.2 g) in benzene (20 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with benzene (or another suitable organic solvent). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer with water, dry over anhydrous magnesium sulfate, and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate as a pure solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | C₁₁H₁₆N₂O₂S | 240.32 | 126533-98-0 |

| Ethyl 2-chlorothiazole-4-carboxylate | C₆H₆ClNO₂S | 191.64 | 5198-87-8 |

| Ethyl 2-bromothiazole-4-carboxylate | C₆H₆BrNO₂S | 236.09 | 100367-77-9 |

Mechanistic Considerations and Causality

-

Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the substitution reaction. This prevents the protonation of piperidine, which would render it non-nucleophilic and halt the reaction.

-

Solvent Choice: Benzene or toluene are commonly used solvents for this reaction due to their inertness and suitable boiling points for reflux.

-

Reaction Time and Temperature: The 12-hour reflux period is typical to ensure the reaction goes to completion. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the heterocyclic ring.

Conclusion

The synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The two-step approach, involving a Hantzsch thiazole synthesis followed by a nucleophilic aromatic substitution, provides a reliable and efficient route to this valuable compound. Understanding the underlying mechanisms and the rationale behind the experimental choices is crucial for optimizing the synthesis and for the development of novel thiazole-based derivatives with potential therapeutic applications.

References

-

PrepChem. Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

-

PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

- Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

Elsevier. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available from: [Link]

-

ResearchGate. Figure. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Available from: [Link]

-

ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Available from: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

-

Bio-Enhanced-Pharma-Link-Services. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available from: [Link]

-

National Institutes of Health. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]

-

National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

-

PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.

-

PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available from: [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

- Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

-

MySkinRecipes. 2-(Piperidin-2-yl)benzo[d]thiazole. Available from: [Link]

-

ResearchGate. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Available from: [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. Available from: [Link]

Sources

- 1. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-(Piperidin-2-yl)benzo[d]thiazole [myskinrecipes.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. guidechem.com [guidechem.com]

- 12. prepchem.com [prepchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Ethyl 2-chlorothiazole-4-carboxylate AldrichCPR 5198-87-8 [sigmaaldrich.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

A Methodological and Research Prospectus for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Abstract

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] When functionalized with a piperidine moiety and a carboxylate ester, the resulting scaffold, exemplified by Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS No. 126533-98-0), presents a compelling target for drug discovery programs.[5] Although detailed public data on this specific molecule is limited, its structural motifs suggest significant potential. This guide provides a comprehensive technical framework for its synthesis, detailed characterization, and exploration of its potential biological activities, grounded in established chemical principles and data from analogous structures. It is intended for researchers and drug development professionals seeking to explore novel chemical matter in this space.

Rationale and Strategic Importance

The 2-aminothiazole scaffold is a privileged structure found in a wide array of approved drugs, including antivirals, antifungals, and anticancer agents.[6][7][8] The piperidine ring is another ubiquitous fragment in medicinal chemistry, often used to improve solubility, modulate basicity, and provide vectors for interacting with biological targets.[1] The combination of these two fragments in compounds like Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate creates a molecule with potential for diverse biological applications, from anticancer to FAAH inhibition.[9][10] This document outlines a robust pathway to synthesize and validate this compound, providing a foundation for further investigation.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and documented route to Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is via a nucleophilic aromatic substitution (SNAr) reaction.[11] This strategy is predicated on the reactivity of a suitable precursor, Ethyl 2-chlorothiazole-4-carboxylate, with piperidine.

Reaction Mechanism and Rationale

The SNAr mechanism on electron-deficient heterocyclic rings like thiazole is a well-established synthetic transformation.[12][13] The reaction proceeds through a two-step addition-elimination sequence via a Meisenheimer-like intermediate.

-

Causality: The thiazole ring is rendered sufficiently electrophilic by the electron-withdrawing effects of the ring nitrogen, the C4-ester group, and the chlorine atom at the C2 position. This activation facilitates the initial nucleophilic attack by piperidine.

-

Choice of Base: Triethylamine is employed as a non-nucleophilic base to quench the HCl generated during the substitution, preventing the protonation of piperidine which would render it non-nucleophilic.[11]

-

Solvent and Temperature: Refluxing in a non-polar solvent like benzene provides the necessary thermal energy to overcome the activation barrier of the reaction, including the disruption of aromaticity in the intermediate stage.[11]

Experimental Protocol: Synthesis

This protocol is adapted from a documented synthesis.[11]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Ethyl 2-chlorothiazole-4-carboxylate (4.0 g), piperidine (2.1 g), and triethylamine (4.2 g).

-

Solvent Addition: Add 20 mL of benzene as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with benzene.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting residue can be further purified using column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Physicochemical & Spectroscopic Data

While extensive experimental data is not publicly available, the key properties can be documented or reliably predicted based on the known molecular structure.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 126533-98-0 | [5] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [5] |

| Molecular Weight | 240.32 g/mol | [5] |

| Appearance | Yellow Solid / Oil | Predicted based on similar compounds[10] |

| ¹H NMR (500 MHz, CDCl₃) | See Table 2 for detailed prediction | Based on analogous structures[14][15] |

| ¹³C NMR (125 MHz, CDCl₃) | See Table 3 for detailed prediction | Based on analogous structures[10][14] |

| FT-IR (ATR, cm⁻¹) | See Table 4 for detailed prediction | Based on functional group analysis[14][16] |

| Mass Spec (ESI-MS) | m/z 241.10 [M+H]⁺ | Calculated for C₁₁H₁₇N₂O₂S⁺ |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.60 | s | 1H | H5 (Thiazole) | Thiazole protons typically appear downfield.[14][15] |

| ~4.35 | q | 2H | -O-CH₂ -CH₃ | Typical ethyl ester methylene quartet. |

| ~3.60 | t | 4H | N-CH₂ - (Piperidine α) | Protons alpha to the nitrogen are deshielded. |

| ~1.65 | m | 6H | -(CH₂ )₃- (Piperidine β,γ) | Overlapping multiplets for the remaining piperidine protons. |

| ~1.38 | t | 3H | -O-CH₂-CH₃ | Typical ethyl ester methyl triplet. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~170.0 | C2 (Thiazole-N-C -N) | The carbon flanked by two nitrogens is highly deshielded. |

| ~161.5 | C =O (Ester) | Carbonyl carbon chemical shift. |

| ~145.0 | C4 (Thiazole) | Ester-bearing carbon of the thiazole ring.[14] |

| ~115.0 | C5 (Thiazole) | Thiazole CH carbon.[14] |

| ~61.0 | -O-C H₂-CH₃ | Ester methylene carbon. |

| ~50.0 | N-C H₂- (Piperidine α) | Carbons alpha to the nitrogen. |

| ~25.5 | C H₂ (Piperidine β) | Piperidine beta carbons. |

| ~24.5 | C H₂ (Piperidine γ) | Piperidine gamma carbon. |

| ~14.5 | -O-CH₂-C H₃ | Ester methyl carbon. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~2950-2850 | Medium-Strong | C-H stretch (Aliphatic) | C-H bonds of the piperidine and ethyl groups.[16] |

| ~1720 | Strong | C=O stretch (Ester) | Characteristic strong absorption for the ester carbonyl.[17] |

| ~1540 | Medium | C=N stretch (Thiazole) | Thiazole ring imine bond vibration.[16] |

| ~1450 | Medium | C=C stretch (Thiazole) | Thiazole ring double bond vibration.[16] |

| ~1250 | Strong | C-O stretch (Ester) | Asymmetric C-O-C stretch of the ester. |

Protocols for Spectroscopic Characterization

To validate the identity and purity of the synthesized compound, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[16][18]

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer for optimal resolution.[18]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of 0-12 ppm, using 16-64 scans for a good signal-to-noise ratio.[18]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) over a spectral width of 0-220 ppm.[16][18]

-

Data Analysis: Process the data using Fourier transformation. Analyze chemical shifts, multiplicities, and integrations to assign all signals, confirming they match the predicted values.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Methodology:

-

Instrumentation: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Place a small amount of the sample directly on the crystal and acquire the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.[16][18]

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups (C=O, C=N, C-H, C-O) to confirm the structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample into the spectrometer. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ at the expected m/z value (241.10) and compare its isotopic pattern to the theoretical pattern for C₁₁H₁₆N₂O₂S to confirm the elemental composition.

-

Potential Biological Relevance and Applications

The structural components of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate are prevalent in molecules with significant biological activity, suggesting several avenues for therapeutic investigation.

-

Anticancer Activity: Many 2-substituted thiazole-4-carboxamides have demonstrated potent antitumor activities.[10] The piperidinyl-thiazole core can serve as a scaffold for developing inhibitors of key cancer targets like kinases or tubulin.[3][19]

-

FAAH Inhibition: A novel piperidinyl thiazole isoxazoline core has been identified in highly potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation.[9] The core structure of the title compound bears a strong resemblance to these inhibitors.

-

Antimicrobial and Antiviral Properties: The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial and antiviral agents.[8][20][21] Derivatives can be screened against various bacterial, fungal, and viral strains.

-

CNS Activity: The 2-aminothiazole scaffold is present in drugs targeting the central nervous system, such as the neuroprotective agent Riluzole.[7]

Caption: Relationship between the core scaffold and potential therapeutic areas.

Conclusion and Future Directions

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate represents a tractable and promising starting point for medicinal chemistry exploration. The synthesis is straightforward via established SNAr chemistry, and its identity can be rigorously confirmed using standard spectroscopic techniques. Based on compelling evidence from structurally related compounds, this scaffold warrants investigation for anticancer, anti-inflammatory, and antimicrobial activities. Future work should focus on the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. This systematic approach will enable the full therapeutic potential of this valuable chemical scaffold to be unlocked.

References

-

PrepChem. Synthesis of Ethyl 2-piperidinothiazole-4-carboxylate. Available from: [Link]

- Google Patents. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

Arooj, M., et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Latin American Journal of Pharmacy, 37(6), 1146-54. Available from: [Link]

-

Wikipedia. 2-Aminothiazole. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Spasov, S., et al. (2017). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of the University of Chemical Technology and Metallurgy, 52(1), 130-136. Available from: [Link]

-

Rana, A., et al. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available from: [Link]

-

De Lombaert, S., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLoS One, 11(1), e0145893. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

-

PubChem. 2-Aminothiazole. Available from: [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available from: [Link]

- Google Patents. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Taylor & Francis. 2-aminothiazole – Knowledge and References. Available from: [Link]

-

ResearchGate. Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Available from: [Link]

-

PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available from: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

El-Naggar, A. M., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102992. Available from: [Link]

-

PubMed Central. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]

-

PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available from: [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

-

Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

-

Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Available from: [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. echemi.com [echemi.com]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 15. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, established synthesis protocols, analytical characterization methods, and known biological relevance. It is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this molecule's properties and potential.

Chemical Identity and Properties

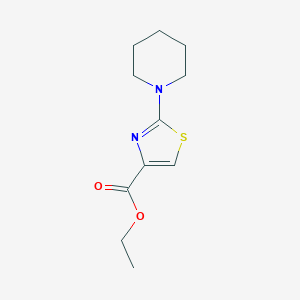

IUPAC Name and Structure

The formal IUPAC name for the compound is ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate .[1] It features a central thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen. The piperidine ring is attached at the C2 position of the thiazole, and an ethyl carboxylate group is substituted at the C4 position.

Chemical Structure:

Caption: 2D structure of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are crucial for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 126533-98-0 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |

| Molecular Weight | 240.32 g/mol | [1][2] |

| Exact Mass | 240.0932 g/mol | [1] |

| InChIKey | YDNOYPUXHJNTPT-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) |

Synthesis and Mechanism

The synthesis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can be achieved through several routes. The most common approaches involve either building the thiazole ring system (e.g., via Hantzsch synthesis) or by nucleophilic substitution on a pre-formed thiazole core.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A practical and frequently cited method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C2 position of the thiazole ring by piperidine.[3] This strategy is advantageous as the starting material, ethyl 2-chlorothiazole-4-carboxylate, is commercially available or readily synthesized.

Causality of Experimental Choices:

-

Base: Triethylamine is used as a non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction to completion.[3]

-

Solvent: Benzene or a similar non-polar aprotic solvent is chosen to facilitate the reaction, which is typically performed under reflux to provide the necessary activation energy.[3]

-

Workup: An aqueous workup is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities. The organic product is then extracted, dried, and concentrated.[3]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chlorothiazole-4-carboxylate (1.0 eq), piperidine (1.1 eq), and triethylamine (1.2 eq) in benzene (approx. 5 mL per gram of starting material).

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with benzene or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts and wash with water to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid via recrystallization or flash column chromatography to obtain the final product of high purity.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Sources

Spectroscopic Data for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its molecular structure, featuring a thiazole ring, a piperidine moiety, and an ethyl ester group, suggests a range of physicochemical properties and biological activities that are of interest to researchers. The definitive characterization of this molecule relies on a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed overview of the expected and, where available, reported spectroscopic data for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, offering insights into its structural elucidation and purity assessment.

Molecular Structure and Key Spectroscopic Features

The structure of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the thiazole ring, the piperidine ring, the ethyl ester, and the C-N and C-S bonds.

Figure 1: Chemical structure of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is expected to show distinct signals for the protons of the thiazole ring, the piperidine ring, and the ethyl ester group. The anticipated chemical shifts (in ppm, relative to TMS) are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H | ~7.5 - 8.0 | Singlet (s) | 1H |

| -O-CH₂ -CH₃ | ~4.2 - 4.4 | Quartet (q) | 2H |

| Piperidine-H (α to N) | ~3.4 - 3.6 | Triplet (t) or Multiplet (m) | 4H |

| Piperidine-H (β to N) | ~1.6 - 1.8 | Multiplet (m) | 4H |

| Piperidine-H (γ to N) | ~1.5 - 1.7 | Multiplet (m) | 2H |

| -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H |

Causality behind Predicted Shifts:

-

The lone proton on the thiazole ring (Thiazole-H) is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carboxylate group.

-

The methylene protons of the ethyl ester (-O-CH₂ -CH₃) are deshielded by the adjacent oxygen atom, resulting in a downfield shift.

-

The protons on the piperidine ring alpha to the nitrogen atom are deshielded due to the electronegativity of the nitrogen, appearing at a higher chemical shift than the other piperidine protons.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (Ester) | ~160 - 165 |

| Thiazole-C 2 (C-N) | ~165 - 170 |

| Thiazole-C 4 | ~115 - 120 |

| Thiazole-C 5 | ~145 - 150 |

| -O-CH₂ -CH₃ | ~60 - 65 |

| Piperidine-C (α to N) | ~45 - 50 |

| Piperidine-C (β to N) | ~25 - 30 |

| Piperidine-C (γ to N) | ~23 - 28 |

| -O-CH₂-CH₃ | ~14 - 16 |

Expert Insights: The chemical shift of the C2 carbon of the thiazole ring is significantly downfield due to its direct attachment to two electronegative atoms (N and S) and the nitrogen of the piperidine ring. The carbonyl carbon of the ester group will also exhibit a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 240.09 |

| [M+H]⁺ (Protonated Molecule) | 241.10 |

Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) from the ester, and cleavage of the piperidine ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Figure 2: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1710 - 1730 | Strong |

| C=N (Thiazole) | ~1600 - 1650 | Medium |

| C-N Stretch | ~1200 - 1350 | Medium |

| C-O Stretch (Ester) | ~1000 - 1300 | Strong |

| C-H Stretch (sp³) | ~2850 - 3000 | Medium-Strong |

| C-H Stretch (sp²) | ~3000 - 3100 | Weak |

Trustworthiness of Data: The presence of a strong absorption band around 1720 cm⁻¹ would be a highly reliable indicator of the ester carbonyl group. The combination of C=N and C-N stretching vibrations would confirm the presence of the substituted thiazole ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet authoritative, protocols for the spectroscopic analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with those of the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Figure 3: Integrated workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, employing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, is essential for its unambiguous identification and characterization. While experimental data is not widely published, the predicted data and established protocols outlined in this guide provide a solid foundation for researchers to acquire and interpret the necessary spectra. Adherence to these analytical principles ensures the scientific integrity and trustworthiness of the structural assignment, which is a critical step in the advancement of any research or drug development program involving this compound.

References

Sources

A Guide to the Structural Elucidation of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate via ¹H NMR Spectroscopy

Abstract

This technical guide provides an in-depth analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. Aimed at researchers, chemists, and professionals in drug development, this document deconstructs the molecule's structure to predict and interpret its characteristic ¹H NMR spectral features. We will explore the distinct signatures of the ethyl ester, the piperidine ring, and the substituted thiazole core, explaining the underlying principles of chemical shift and spin-spin coupling. Furthermore, this guide presents a robust, step-by-step protocol for data acquisition and discusses the role of advanced NMR techniques in achieving unambiguous structural verification.

Introduction

The Significance of the Thiazole Moiety

Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen, forming a core structure in numerous biologically active compounds, including the essential vitamin thiamine (B1).[1] Its derivatives are subjects of intense research in medicinal chemistry due to their broad spectrum of pharmacological activities. The specific molecule, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (CAS No. 126533-98-0), combines this privileged thiazole scaffold with a piperidine ring and an ethyl carboxylate group, making it a compound of interest for synthetic and pharmaceutical applications.[2]

The Power of ¹H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules.[3] By mapping the chemical environments of hydrogen atoms, ¹H NMR provides four critical pieces of information: the number of unique proton sets (number of signals), their electronic environment (chemical shift), the relative number of protons in each set (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).[4][5] For complex heterocyclic systems like the topic molecule, a thorough understanding of ¹H NMR principles is paramount for unequivocal structural confirmation.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, the molecule is dissected into its constituent functional groups. Each group contains protons in distinct electronic environments, which will give rise to separate signals in the spectrum. The structure below labels the chemically non-equivalent protons.

Figure 1: Molecular structure of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate with key proton environments labeled (a-e).

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The predicted spectrum is an amalgamation of signals from three distinct molecular fragments. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃) at room temperature.[6]

The Ethyl Group Signature (Protons d, e)

The ethyl group (-CH₂CH₃) of the ester provides a classic and easily identifiable pattern.

-

Methylene Protons (H-d): These two protons are adjacent to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts their signal significantly downfield, typically to the δ 4.0 - 4.5 ppm range.[7] They are adjacent to the three protons of the methyl group, so their signal will be split into a quartet (n+1 = 3+1 = 4) with a typical coupling constant of J ≈ 7 Hz.[3][6]

-

Methyl Protons (H-e): These three protons are in a standard alkyl environment. They are adjacent to the two protons of the methylene group, resulting in a signal split into a triplet (n+1 = 2+1 = 3). Their chemical shift is expected in the upfield region, around δ 1.2 - 1.5 ppm .[7]

The Piperidine Ring Signature (Protons a, b)

The signals from the piperidine ring protons are often broad or complex due to conformational dynamics (chair-chair interconversion) and potential restricted rotation around the C2-N bond.

-

α-Methylene Protons (H-a): The four protons on the two carbons directly attached to the thiazole-substituted nitrogen (Cα) are the most deshielded within the piperidine ring. Their proximity to the electronegative nitrogen atom places their signal in the δ 3.4 - 3.8 ppm range. They will likely appear as a broad multiplet integrating to four protons.

-

β/γ-Methylene Protons (H-b): The remaining six protons on the β and γ carbons are further from the nitrogen's influence and are thus more shielded. They are expected to resonate in the δ 1.5 - 1.9 ppm range.[8] Due to similar chemical environments and complex spin-spin coupling, these signals often overlap to form a single, broad multiplet integrating to six protons.

The Thiazole Ring Signature (Proton c)

The thiazole ring is aromatic, and its protons typically resonate in the downfield region of the spectrum.[1]

-

H-5 Proton (H-c): In this molecule, there is only one proton on the thiazole ring, located at the C-5 position. It has no adjacent protons, so its signal will appear as a sharp singlet . Its chemical shift is influenced by two opposing electronic effects: the electron-donating piperidine group at C-2 and the electron-withdrawing ethyl carboxylate group at C-4. This typically results in a chemical shift in the aromatic region, predicted to be around δ 7.8 - 8.2 ppm .

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate in CDCl₃.

| Proton Label | Integration (Number of H) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-e (CH₃) | 3H | Triplet (t) | 1.2 - 1.5 | ~7 |

| H-b (β,γ-CH₂) | 6H | Multiplet (m) | 1.5 - 1.9 | - |

| H-a (α-CH₂) | 4H | Multiplet (m) | 3.4 - 3.8 | - |

| H-d (O-CH₂) | 2H | Quartet (q) | 4.0 - 4.5 | ~7 |

| H-c (Thiazole H-5) | 1H | Singlet (s) | 7.8 - 8.2 | - |

Experimental Protocol for Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires careful attention to experimental methodology. The choice of solvent is critical, as it can influence chemical shifts, particularly for protons capable of hydrogen bonding.[9][10][11]

Figure 2: Standard experimental workflow for ¹H NMR spectroscopy from sample preparation to final analysis.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for general organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that it will alter the chemical shifts.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the sample vial. Vortex or sonicate briefly to ensure complete dissolution.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

Instrumentation and Data Acquisition

-

Spectrometer: Utilize a modern NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Temperature: Standard acquisitions are run at room temperature (~298 K).

-

Pulse Program: A standard one-pulse ¹H acquisition sequence is sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value or, if used, the tetramethylsilane (TMS) signal to δ 0.00 ppm.[6]

-

Integration: The area under each signal is integrated to determine the relative ratio of protons giving rise to each peak.

Advanced Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides substantial information, complex molecules benefit from 2D NMR experiments for definitive structural proof.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons. For this molecule, COSY would show correlations between the ethyl CH₂ (H-d) and CH₃ (H-e) protons, and within the piperidine ring protons (H-a with H-b, and H-b with H-γ).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C NMR spectrum and confirming which protons belong to which carbon environment.

Figure 3: Simplified diagram showing expected ¹H-¹H COSY correlations, confirming through-bond coupling.

Conclusion

The ¹H NMR spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a rich source of structural information. A systematic analysis, beginning with the easily identifiable ethyl ester signals, followed by the characteristic aromatic singlet of the thiazole proton, and finally the more complex multiplets of the piperidine ring, allows for a confident preliminary assignment. This interpretation, when supported by a robust experimental protocol and potentially confirmed with 2D NMR techniques, provides an unambiguous structural elucidation of the molecule, a critical step in any chemical research or drug development pipeline.

References

- Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

-

Goulas, A., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]

-

Bagno, A., et al. (2011). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Magnetic Resonance in Chemistry. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Fukuda, Y., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

-

Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Jansson, D., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 1H NMR: How Many Signals?. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

University of Glasgow. B18OA1: 1H NMR Spectroscopy. [Link]

-

Brown, W. P. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

-

Jasperse, C. The four facets of 1H NMR spectroscopy. Minnesota State University Moorhead. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Wikipedia. Thiazole. [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. compoundchem.com [compoundchem.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

"13C NMR analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate"

An In-depth Technical Guide for the ¹³C NMR Analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate, a heterocyclic compound featuring piperidine, thiazole, and ethyl ester moieties. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of structural elucidation using modern spectroscopic techniques. We will explore the theoretical underpinnings of ¹³C NMR spectroscopy, predict the chemical shifts for each unique carbon atom based on structural and electronic factors, detail a robust experimental protocol, and outline a systematic approach to spectral interpretation. The causality behind experimental choices and data analysis is emphasized to ensure scientific integrity and reproducibility.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which detects the abundant ¹H isotope, ¹³C NMR focuses on the ¹³C isotope, which has a natural abundance of only about 1.1%.[2] This low abundance, combined with a lower gyromagnetic ratio, makes ¹³C NMR inherently less sensitive than ¹H NMR. However, several advantages make it exceptionally powerful for structural analysis:

-

Wide Chemical Shift Range: Carbon signals are typically spread over a range of 0-220 ppm, which is much wider than the typical 0-12 ppm range for protons.[1] This broader range minimizes signal overlap, often allowing for the resolution of a distinct peak for each chemically non-equivalent carbon atom.

-

Simplified Spectra: Routine ¹³C NMR spectra are typically acquired with proton decoupling. This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[3] This simplifies interpretation significantly compared to the complex multiplets often seen in ¹H NMR.

-

Direct Carbon Skeleton Information: The spectrum provides a direct count of the number of non-equivalent carbon environments in a molecule, offering fundamental insights into molecular symmetry and structure.[4]

The chemical shift of a specific carbon atom is highly sensitive to its local electronic environment, influenced by factors such as hybridization (sp³, sp², sp), electronegativity of adjacent atoms, and resonance effects.[1] This sensitivity is the key to assigning each signal to a specific carbon atom in the molecule.

Structural Analysis and Predicted ¹³C NMR Spectrum

The target molecule, Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (Molecular Formula: C₁₁H₁₆N₂O₂S), is composed of three key structural fragments.[5] Understanding these fragments is the first step in predicting the ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

A logical first step in any NMR analysis is to identify the number of unique carbon atoms in the molecule. Due to the lack of symmetry in the overall structure, all 11 carbon atoms are chemically non-equivalent and should produce 11 distinct signals in the ¹³C NMR spectrum.

Caption: Labeled structure of the target molecule.

Predicted Chemical Shifts (δ) in CDCl₃

The prediction of chemical shifts is grounded in the analysis of empirical data from similar structural motifs and an understanding of electronic effects. The table below summarizes the predicted ¹³C NMR signals.

| Carbon Atom | Predicted δ (ppm) | Rationale & Justification |

| C7 (C=O) | 160 – 165 | The ester carbonyl carbon is highly deshielded due to sp² hybridization and the strong electron-withdrawing effect of the two adjacent oxygen atoms. This range is typical for ester carbonyls.[6] |

| C2 (Thiazole) | 168 – 175 | This carbon is bonded to a sulfur atom and two nitrogen atoms (one in the ring, one from piperidine). The cumulative electron-withdrawing effect of these heteroatoms causes a significant downfield shift, making it the most deshielded carbon in the molecule.[7] |

| C4 (Thiazole) | 145 – 150 | As an sp² carbon within the thiazole ring and attached to the electron-withdrawing carboxylate group, it is expected to be significantly downfield.[7] |

| C5 (Thiazole) | 115 – 120 | This is the most upfield of the thiazole ring carbons. It is an sp² carbon but is less deshielded than C2 and C4. Its chemical shift is typical for a carbon atom in this position on a substituted thiazole.[8] |

| C8 (-OCH₂-) | 60 – 65 | The methylene carbon of the ethyl group is directly attached to an electronegative oxygen atom, resulting in a characteristic downfield shift for an sp³ carbon. |

| C2'/C6' (Piperidine) | ~ 53 | These carbons are adjacent to the nitrogen atom. The direct attachment to nitrogen causes a downfield shift compared to a standard alkane but is less pronounced than an attachment to oxygen.[9][10] |

| C3'/C5' (Piperidine) | ~ 26 | These are the β-carbons relative to the nitrogen atom. Their chemical environment is similar to that of a simple alkane.[11][12] |

| C4' (Piperidine) | ~ 24 | The γ-carbon is the most shielded of the piperidine ring carbons, appearing furthest upfield.[11][12] |

| C9 (-CH₃) | 14 – 16 | The terminal methyl carbon of the ethyl group is a typical sp³ carbon in an alkyl chain, appearing in the far upfield region of the spectrum. |

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a meticulously executed and well-documented experimental procedure. The following protocol is designed to yield a high-quality, interpretable ¹³C spectrum.

Workflow Overview

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Action: Accurately weigh 10-20 mg of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

-

Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and provides a deuterium signal for the instrument's lock system.[13] TMS is the universally accepted internal standard, with its signal defined as 0.0 ppm for referencing the chemical shifts.[6] A sufficient concentration is needed to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.

2. Spectrometer Preparation & Setup:

-

Action: Transfer the solution to a clean, 5 mm NMR tube. Insert the tube into the spectrometer's spinner and place it in the magnet.

-

Action: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step compensates for any magnetic field drift during the experiment.

-

Action: Shim the magnetic field. This process involves adjusting the homogeneity of the magnetic field across the sample volume to maximize spectral resolution, resulting in sharp, symmetrical peaks.[13]

3. Data Acquisition:

-

Action: Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

-

Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay between scans, increasing the number of scans possible in a given time.[13]

-

Acquisition Time (at): ~1-2 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows for the nuclear spins to relax back towards equilibrium before the next pulse. While longer delays are needed for quantitative analysis, a shorter delay is acceptable for routine qualitative spectra.[14]

-

Number of Scans (ns): 1024 to 4096. Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[14]

-

-

Causality: The choice of parameters represents a trade-off between sensitivity, resolution, and total experiment time. Proton-noise decoupling is crucial as it collapses the C-H coupling multiplets into single peaks and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[2]

4. Data Processing:

-

Action: Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Action: Phase the resulting spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Action: Apply a baseline correction to remove any broad distortions.

-

Action: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to its known value of 77.16 ppm.[15]

-

Action: Pick and label the peaks to generate a list of chemical shifts.

Conclusion

The ¹³C NMR analysis of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a clear-cut process when approached systematically. By combining a foundational understanding of NMR principles with empirical data, one can confidently predict, acquire, and interpret the spectrum. The presence of 11 distinct signals, with characteristic chemical shifts for the carbonyl, thiazole, piperidine, and ethyl groups, provides unambiguous confirmation of the molecule's carbon framework. This guide provides the technical and theoretical basis for researchers to perform this analysis with a high degree of scientific rigor and confidence.

References

- The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.

- Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

- Fiveable. (n.d.). Uses of 13C NMR Spectroscopy. Organic Chemistry.

-

Wikipedia. (2023). Carbon-13 nuclear magnetic resonance. Available at: [Link]

- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).

-

Bagno, A., et al. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Slideshare. C-13 NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

- Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.

-

ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Available at: [Link]

- Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

-

Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Sharma, V.P. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Available at: [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Available at: [Link]

-

University of Calgary. CSD Solution #13. Available at: [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

SpectraBase. Thiazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

University of Washington. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

-

EPFL. 13C NMR. Available at: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Available at: [Link]

-

Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Available at: [Link]

-

Wiley Online Library. (2005). Spectral Assignments and Reference Data. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

SpectraBase. Ethyl 4-oxo-1-piperidinecarboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PMC - NIH. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Available at: [Link]

-

PubMed. (n.d.). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. Available at: [Link]

-

Scholarworks@UNIST. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. fiveable.me [fiveable.me]

- 5. echemi.com [echemi.com]

- 6. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. asianpubs.org [asianpubs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. books.rsc.org [books.rsc.org]

- 14. epfl.ch [epfl.ch]

- 15. chem.uiowa.edu [chem.uiowa.edu]

A Technical Guide to the FT-IR Spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Introduction: The Vibrational Signature of a Key Heterocycle

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a trifecta of key chemical motifs: a thiazole ring, a piperidine moiety, and an ethyl ester functional group.[1] Such molecules are of significant interest in medicinal chemistry and drug development, where the thiazole scaffold is a privileged structure known for a wide spectrum of biological activities.[2] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of these compounds. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. It serves as a molecular fingerprint, where specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[3]

This technical guide provides an in-depth analysis of the expected FT-IR spectrum of Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate. We will deconstruct the molecule into its constituent functional groups, predict the wavenumber ranges for their characteristic vibrational modes based on established spectroscopic principles, and provide a robust, field-proven protocol for acquiring a high-quality spectrum. This document is intended for researchers, chemists, and quality control professionals who require a foundational understanding and practical guidance for the spectroscopic characterization of this, and structurally related, compounds.

Molecular Structure and Predicted Vibrational Modes

To logically interpret the FT-IR spectrum, we must first analyze the molecule's structure and the types of bonds it contains. The key functional groups are the ethyl ester, the piperidine ring, and the 2,4-disubstituted thiazole ring.

The Ethyl Ester Group (-COOEt)

The ester is one of the most prominent features in an IR spectrum. Its vibrations are typically strong and located in predictable regions.

-

C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration is one of the most intense and useful absorption bands in an IR spectrum.[4] For a standard saturated aliphatic ester, this peak appears in the 1750-1735 cm⁻¹ region.[5][6] However, in this molecule, the ester is conjugated with the π-electron system of the thiazole ring. This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and lowering its force constant. Consequently, the absorption frequency is shifted to a lower wavenumber, typically in the range of 1730-1715 cm⁻¹ .[5][6]

-